molecular formula C11H16N2O2 B1310512 Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate CAS No. 224314-24-3

Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Cat. No.: B1310512
CAS No.: 224314-24-3
M. Wt: 208.26 g/mol
InChI Key: AUOLLKSWUNNTAX-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves a multi-step process. One common method includes the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux to form the desired indazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide in carbon tetrachloride.

    Reduction: Hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of substituted indazole compounds with various functional groups.

Scientific Research Applications

Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

  • Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
  • 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid
  • 1-methyl-1H-indazole-4-acetic acid

Comparison: Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is unique due to its specific substitution pattern on the indazole ring, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials .

Properties

IUPAC Name

ethyl 1-methyl-4,5,6,7-tetrahydroindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-15-11(14)10-8-6-4-5-7-9(8)13(2)12-10/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOLLKSWUNNTAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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